
1-(3-Chloropropyl)-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-3-fluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a fluorine atom and a 3-chloropropyl group
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Chloropropyl)-3-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylbenzene with a fluorinating agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield the corresponding alkane or alkene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and various amines. Reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Substituted benzene derivatives with different functional groups.
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Alkanes or alkenes.
科学的研究の応用
1-(3-Chloropropyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-3-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its use and the nature of the nucleophiles it encounters.
類似化合物との比較
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 4,5,6,7-tetrabromo-1-(3-chloropropyl)-1H-benzimidazole
- 4,5,6,7-tetrabromo-2-(3-chloropropyl)-2H-benzotriazole
Uniqueness
1-(3-Chloropropyl)-3-fluorobenzene is unique due to the presence of both a fluorine atom and a 3-chloropropyl group on the benzene ring. This combination of substituents imparts specific chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. The fluorine atom also enhances the compound’s stability and resistance to metabolic degradation, making it valuable in various applications.
特性
分子式 |
C9H10ClF |
|---|---|
分子量 |
172.63 g/mol |
IUPAC名 |
1-(3-chloropropyl)-3-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 |
InChIキー |
TUFRBGOCQKSQOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


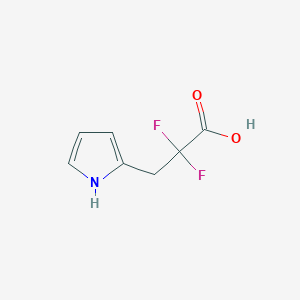
![1-[3-(5-Methyl-[1,3,4]oxadiazol-2-YL)-phenyl]-ethanone](/img/structure/B13157531.png)

![3-Ethyl-1-[(3-methylpiperidin-4-yl)methyl]urea](/img/structure/B13157541.png)

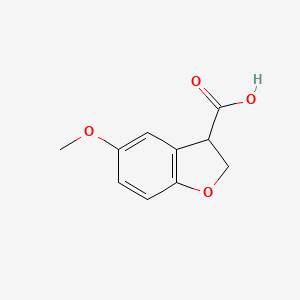
![3-[1-(Aminomethyl)cyclopropyl]-2-methylpiperidin-3-ol](/img/structure/B13157557.png)

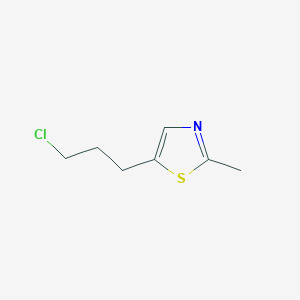
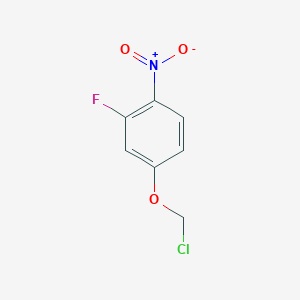
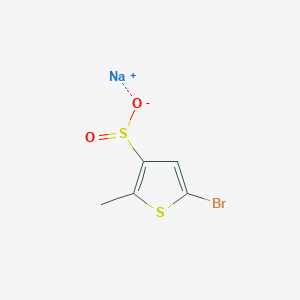
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13157609.png)
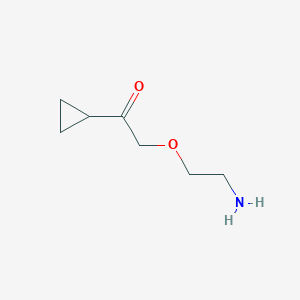
![Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13157622.png)
